molecular formula C13H18BN3O2 B582415 2-[4-(Azidomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1239481-05-0

2-[4-(Azidomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B582415
M. Wt: 259.116
InChI Key: CARNXRHOIGMOQD-UHFFFAOYSA-N
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Description

“2-[4-(Azidomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound with the molecular formula C13H18BN3O2. It has an average mass of 259.112 Da and a monoisotopic mass of 259.149200 Da .


Molecular Structure Analysis

The molecular structure of this compound is based on the molecular formula C13H18BN3O2. It contains 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .


Physical And Chemical Properties Analysis

This compound has several physical and chemical properties. It has a density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume. It also has a polar surface area of 31 Å^2 .

Scientific Research Applications

  • The synthesis of 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes and their inhibitory activity against serine proteases including thrombin has been explored (Spencer et al., 2002).

  • A study on the preparation of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane via rhodium-catalyzed hydroboration of allyl phenyl sulfone was conducted (Coombs et al., 2006).

  • Research on a new 4-substituted pyrene derivative, 4,4,5,5-tetramethyl-2-(4-((pyren-4-yloxy)methyl)phenyl)-1,3,2-dioxaborolane, revealed its application in detecting H2O2 in living cells (Nie et al., 2020).

  • The Suzuki-Miyaura coupling polymerization of 2-(4-hexyl-5-iodo-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was investigated for precision synthesis of poly(3-hexylthiophene) (Yokozawa et al., 2011).

  • The study of the coupling reaction of Azulenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolanes with Haloazulenes was conducted to understand the physicochemical properties of azulene oligomers (Kurotobi et al., 2002).

  • Research on enhanced brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks utilized bromo derivatives of 4,4,5,5-tetramethyl-[1,3,2]dioxaborolane (Fischer et al., 2013).

  • The synthesis of Pinacolylboronate-Substituted Stilbenes and their application in the synthesis of boron capped polyenes was explored (Das et al., 2015).

  • Electrochemical properties and reactions of sulfur-containing organoboron compounds, including 4,4,5,5-tetramethyl-2-phenylsulfanylmethyl-[1,3,2]dioxaborolane, were comparatively studied (Tanigawa et al., 2016).

  • The reaction mechanism of the Rhodium‐Catalyzed Arylation of Fullerene (C60) with Organoboron Compounds in the presence of water was studied using DFT calculations (Martínez et al., 2015).

  • Microwave-mediated synthesis of an arylboronate library from 2-(2-, 3-, or 4-(bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was investigated (Spencer et al., 2011).

Safety And Hazards

The safety data sheet for this compound indicates that it is intended for research and development use only, under the supervision of a technically qualified individual .

properties

IUPAC Name

2-[4-(azidomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BN3O2/c1-12(2)13(3,4)19-14(18-12)11-7-5-10(6-8-11)9-16-17-15/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARNXRHOIGMOQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676993
Record name 2-[4-(Azidomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Azidomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

1239481-05-0
Record name 2-[4-(Azidomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-(azidomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
R Schroot, US Schubert, M Jäger - Macromolecules, 2017 - ACS Publications
The metal-catalyzed polymerization of 3,6-carbazoles is explored with emphasis of end-group fidelity of the telechelic polymers. The Suzuki–Miyaura coupling polymerization using …
Number of citations: 18 pubs.acs.org

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